Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate
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Overview
Description
Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate is an organometallic compound with the molecular formula C₁₃H₂₆BLiN₂O₃ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate typically involves the reaction of 1-methyl-1H-imidazole with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the borate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coordination Reactions: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents
Properties
Molecular Formula |
C13H26BLiN2O3 |
---|---|
Molecular Weight |
276.1 g/mol |
IUPAC Name |
lithium;(1-methylimidazol-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C13H26BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-15-8-9-16(13)7;/h8-12H,1-7H3;/q-1;+1 |
InChI Key |
ACXXXNIYCLBTHF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC=CN1C)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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